molecular formula C15H21N7O3 B10944560 {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone

Cat. No.: B10944560
M. Wt: 347.37 g/mol
InChI Key: JRYVMAMIRQDWAB-UHFFFAOYSA-N
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Description

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is a complex organic compound featuring a combination of pyrazole and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazine and diketones. Subsequent steps involve the introduction of the piperazine ring and the nitro group through nucleophilic substitution and nitration reactions, respectively. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

{4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, nitric acid, and various nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are crucial for optimizing the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, reduction of the nitro group yields an amine derivative, while oxidation may produce corresponding oxides.

Scientific Research Applications

Chemistry

In chemistry, {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are explored to understand its therapeutic potential.

Medicine

In medicine, the compound is investigated for its potential pharmacological properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives, such as:

  • 4,5-dihydro-1H-pyrazole derivatives
  • 4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine

Uniqueness

What sets {4-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazino}(1-methyl-4-nitro-1H-pyrazol-3-yl)methanone apart is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C15H21N7O3

Molecular Weight

347.37 g/mol

IUPAC Name

[4-[(1,5-dimethylpyrazol-4-yl)methyl]piperazin-1-yl]-(1-methyl-4-nitropyrazol-3-yl)methanone

InChI

InChI=1S/C15H21N7O3/c1-11-12(8-16-19(11)3)9-20-4-6-21(7-5-20)15(23)14-13(22(24)25)10-18(2)17-14/h8,10H,4-7,9H2,1-3H3

InChI Key

JRYVMAMIRQDWAB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CN2CCN(CC2)C(=O)C3=NN(C=C3[N+](=O)[O-])C

Origin of Product

United States

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